2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile
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Overview
Description
2’-Methyl-4’-propyl[1,1’-bi(cyclohexane)]-4-carbonitrile is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a nitrile group (-CN) attached to a cyclohexane ring, along with methyl and propyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-4’-propyl[1,1’-bi(cyclohexane)]-4-carbonitrile typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring through cyclization reactions.
Introduction of Substituents: Methyl and propyl groups are introduced to the cyclohexane ring through alkylation reactions.
Addition of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the -CN group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure and high-temperature conditions are often employed to facilitate the cyclization and alkylation reactions. The use of solvents and purification techniques, such as distillation and recrystallization, ensures the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-4’-propyl[1,1’-bi(cyclohexane)]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOCH3) are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2’-Methyl-4’-propyl[1,1’-bi(cyclohexane)]-4-carbonitrile has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Methyl-4’-propyl[1,1’-bi(cyclohexane)]-4-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The compound’s structure allows it to fit into specific binding pockets, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-propylcyclohexane: Similar in structure but lacks the nitrile group.
Cyclohexane, 1,4-dimethyl-2-(2-methylpropyl)-: Another cyclohexane derivative with different substituents.
Uniqueness
2’-Methyl-4’-propyl[1,1’-bi(cyclohexane)]-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of methyl and propyl substituents further differentiates it from other cyclohexane derivatives.
Properties
CAS No. |
106349-35-3 |
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Molecular Formula |
C17H29N |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
4-(2-methyl-4-propylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C17H29N/c1-3-4-14-7-10-17(13(2)11-14)16-8-5-15(12-18)6-9-16/h13-17H,3-11H2,1-2H3 |
InChI Key |
RKTMJKSCHRUIOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(C(C1)C)C2CCC(CC2)C#N |
Origin of Product |
United States |
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